GSK-3β Kinase Inhibition: Defined Target Engagement Not Reported for the Unsubstituted Benzohydrazide Analog
The target compound (designated WAY-358024 or GSK-3β inhibitor 26; Compound D14) inhibits glycogen synthase kinase-3β with an IC₅₀ of 18.23 μM in a cell-free enzymatic assay . In contrast, the unsubstituted N′-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (lacking the 2-hydroxy group) has not been reported as a GSK-3β ligand in any peer-reviewed or patent source, nor have the corresponding isatin isonicotinoylhydrazone or isatin nicotinoylhydrazone congeners. This establishes the 2-hydroxybenzohydrazide substituent as a critical pharmacophoric element for GSK-3β recognition, providing a defined molecular target that is absent in the closest structural analogs .
| Evidence Dimension | GSK-3β enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18.23 μM (GSK-3β inhibitor 26 / WAY-358024) |
| Comparator Or Baseline | N′-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (unsubstituted): no reported GSK-3β activity; Isatin isonicotinoylhydrazone: no reported GSK-3β activity |
| Quantified Difference | Not calculable (presence vs. absence of activity); target compound uniquely demonstrates GSK-3β engagement within this chemotype |
| Conditions | Cell-free enzymatic assay; pre-incubation conditions as detailed in MedChemExpress biological activity documentation |
Why This Matters
For procurement decisions in kinase-targeted drug discovery or chemical biology, a compound with a defined molecular target (GSK-3β IC₅₀ = 18.23 μM) offers a mechanistically anchored starting point that its closest benzohydrazide and isonicotinoyl hydrazone analogs cannot provide.
